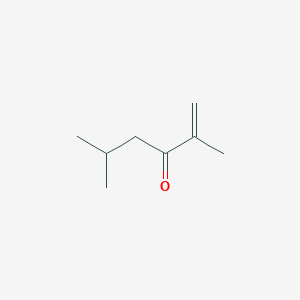

2,5-Dimethylhex-1-en-3-one

Description

Significance of Alpha,Beta-Unsaturated Ketones (Enones) in Synthetic and Mechanistic Chemistry

Alpha,beta-unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. netlify.appmdpi.com This conjugation imparts unique electronic properties and reactivity to the molecule. The delocalization of π-electrons across the C=C-C=O system results in two electrophilic sites: the carbonyl carbon and the β-carbon. nih.gov This dual reactivity allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition), making enones exceptionally versatile building blocks in organic synthesis. nih.govcapes.gov.br

The reactivity of enones is central to many named reactions, including the Michael addition, which is instrumental in the formation of carbon-carbon bonds. wikipedia.org Furthermore, their susceptibility to various transformations, such as hydrogenations, cycloadditions, and polymerizations, underscores their importance in the construction of complex molecular architectures. nih.govwikipedia.org The study of enones provides deep insights into reaction mechanisms, stereochemistry, and the influence of electronic and steric effects on chemical reactivity.

Structural Characteristics and Isomeric Considerations of 2,5-Dimethylhex-1-en-3-one

This compound is a structural isomer of other dimethylhexenones, such as 2,5-dimethyl-4-hexen-3-one. The key structural feature of this compound is the terminal vinyl group (C=CH₂) adjacent to the carbonyl group. This arrangement classifies it as a vinyl ketone. The presence of methyl groups at positions 2 and 5 influences the steric environment around the reactive centers.

Isomerism is an important consideration for this compound. Positional isomers, where the double bond and methyl groups are located at different positions on the hexane (B92381) chain, will exhibit distinct chemical and physical properties. For instance, the position of the double bond in conjugation with the ketone is crucial for the characteristic reactivity of enones. Geometric isomerism (E/Z) is also possible in related isomers like 2,5-dimethylhex-3-ene. cdnsciencepub.comnist.gov

Table 1: Properties of this compound and Related Isomers

| Property | This compound | 2,5-Dimethyl-4-hexen-3-one | (E)-5,5-dimethylhex-3-en-2-one |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol digitellinc.com | 126.199 g/mol lumenlearning.com |

| Canonical SMILES | CC(C)CC(=O)C(=C)C | CC(C)C(=O)C=C(C)C digitellinc.com | CC(=O)C=CC(C)(C)C lumenlearning.com |

| InChIKey | Not available | DUUWYUKZDYZHDP-UHFFFAOYAY europa.eu | JKFZQQCNCCECKX-AATRIKPKSA-N lumenlearning.com |

| CAS Number | 55965-47-4 | 13905-13-0 digitellinc.com | 20859-11-4 lumenlearning.com |

Data for this compound is limited. Data for isomers is sourced from publicly available chemical databases.

Current Research Landscape and Academic Focus on this compound

A comprehensive review of the scientific literature reveals that this compound has not been the subject of extensive, dedicated research. Its presence in academic and patent literature is sparse. The primary focus of research in this area has been on its isomers, particularly those that are more readily synthesized or have shown specific utility.

The broader class of vinyl ketones, to which this compound belongs, has garnered more significant attention. mdpi.com Research into vinyl ketones often explores their use as monomers in polymerization reactions, their role in cycloaddition reactions, and their utility as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. mdpi.comorganic-chemistry.orgacs.org For example, methyl vinyl ketone is a well-studied reactive carbonyl species that can covalently modify proteins and inhibit signaling pathways. nih.gov

The synthesis of vinyl ketones can be challenging, and methods like the Wittig reaction are often employed to create the terminal double bond. wikipedia.orglumenlearning.com The reactivity of vinyl ketones in reactions like the Michael addition and aldol (B89426) condensations continues to be an active area of investigation. wikipedia.orgorganic-chemistry.org While direct studies on this compound are lacking, the principles and findings from the study of other vinyl ketones provide a framework for understanding its potential chemical behavior and applications. The limited data on this specific compound suggests an opportunity for future research to explore its synthesis, reactivity, and potential applications.

Structure

3D Structure

Properties

CAS No. |

62834-83-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,5-dimethylhex-1-en-3-one |

InChI |

InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h6H,3,5H2,1-2,4H3 |

InChI Key |

TXQCOAWMUZRGDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(=C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,5 Dimethylhex 1 En 3 One and Analogous Enone Systems

Carbon-Carbon Bond Forming Reactions Pertinent to 2,5-Dimethylhex-1-en-3-one Scaffolds

The construction of the carbon framework for this compound relies on strategic carbon-carbon bond formations. Several classical and modern organic reactions are applicable for assembling the specific arrangement of atoms required for this enone.

Aldol (B89426) and Related Condensation Reactions for Ketone and Alkene Integration

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites an enolate with a carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl system. thieme-connect.de For the synthesis of a structure like this compound, a crossed or mixed aldol condensation is necessary, which involves two different carbonyl reactants. ucla.edu

A plausible route involves the reaction between acetone (B3395972) and isobutyraldehyde (B47883) (2-methylpropanal). In this scenario, acetone would form the enolate nucleophile, which then attacks the carbonyl carbon of isobutyraldehyde. The initial product is a β-hydroxy ketone, which upon dehydration under acidic or basic conditions, yields an enone. masterorganicchemistry.com To control the reaction and prevent self-condensation of acetone, the reaction can be carried out under specific conditions, for instance, by using a non-enolizable aldehyde or by carefully choosing the base and reaction temperature. ucla.edumasterorganicchemistry.com The Claisen-Schmidt condensation, a variant of the crossed aldol reaction, typically involves a ketone reacting with an aromatic aldehyde that cannot enolize. ucla.edu While not directly applicable here, the principles of controlling crossed aldol reactions are relevant.

An organocatalytic approach using proline has been shown to be effective for the cross-aldol reaction between acetone and isobutyraldehyde, yielding the aldol product in high yield and enantioselectivity. nih.gov Subsequent dehydration would lead to the formation of the enone.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product (after dehydration) |

| Acetone | Isobutyraldehyde | Base or Acid / Heat | 4-Hydroxy-2,5-dimethylhexan-3-one | 2,5-Dimethylhex-4-en-3-one |

| Acetone | Isobutyraldehyde | L-proline | 4-Hydroxy-2,5-dimethylhexan-3-one | 2,5-Dimethylhex-4-en-3-one |

Note: The primary product of this specific reaction is an isomer of the target compound.

Knoevenagel Condensation for Enone Construction

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgpurechemistry.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism proceeds through the formation of a resonance-stabilized enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. jk-sci.com The resulting intermediate undergoes dehydration, often spontaneously, to produce an α,β-unsaturated product. sigmaaldrich.com The removal of the water byproduct helps to drive the reaction equilibrium towards the product.

This reaction is highly versatile for creating α,β-unsaturated systems and has been used in the synthesis of pharmaceuticals and polymers. purechemistry.org While a direct application for the synthesis of this compound is not straightforward without specialized active methylene reagents, the fundamental principle of condensing a carbonyl with a nucleophilic carbon source to build the enone backbone is a cornerstone of organic synthesis.

General Mechanism Steps:

Deprotonation: A base removes a proton from the active methylene compound to form an enolate. purechemistry.org

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone. purechemistry.org

Elimination: The intermediate alcohol is eliminated as water to form the C=C double bond. purechemistry.org

Grignard Reagent Additions in Enone Synthesis

Grignard reagents provide a powerful method for forming carbon-carbon bonds by acting as potent carbon nucleophiles. A viable strategy for constructing the skeleton of this compound involves the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to an appropriate aldehyde.

Specifically, the reaction of vinylmagnesium bromide with isobutyraldehyde (2-methylpropanal) would yield the secondary allylic alcohol, 2,5-dimethylhex-1-en-3-ol (B14438842), after an aqueous workup. nih.govdoubtnut.com This alcohol is the direct precursor to the target ketone and can be converted through a subsequent oxidation step.

Reaction Scheme:

Grignard Addition: Vinylmagnesium bromide adds to the carbonyl of isobutyraldehyde.

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed to yield 2,5-dimethylhex-1-en-3-ol. doubtnut.com

This method is highly effective for creating the required carbon framework and installing the necessary functional groups (alcohol and alkene) in the correct positions for the final transformation.

Dimerization and Oligomerization Approaches for Hydrocarbon Precursors (e.g., Isobutene Dimerization)

The dimerization of isobutene can lead to various C8 hydrocarbon isomers, which can serve as precursors to the this compound skeleton. The product distribution of isobutene dimerization is highly dependent on the catalyst and reaction conditions.

Commonly, acid catalysts such as ion-exchange resins or zeolites lead to the formation of branched dimers, primarily 2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene. mdpi.comacs.org These are the result of a carbocation-mediated mechanism. mdpi.com

However, for the synthesis of this compound, a linear C8 backbone is required. Research has shown that specific catalyst systems, particularly those based on nickel complexes, can achieve a highly selective linear dimerization of isobutene. nih.gov These catalysts can produce 2,5-dimethylhexenes with high selectivity, representing a direct hydrocarbon precursor to the target molecule's carbon structure. nih.gov Subsequent functionalization of this linear dimer, for instance through selective oxidation, would be necessary to introduce the ketone and alkene functionalities.

| Catalyst Type | Primary Dimerization Products | Relevance to Target Compound |

| Solid Acid Catalysts (e.g., Resins, Zeolites) | 2,4,4-Trimethylpentenes (Branched) mdpi.comacs.org | Low (Incorrect carbon skeleton) |

| Nickel Complex Catalysts | 2,5-Dimethylhexenes (Linear) nih.gov | High (Correct carbon skeleton precursor) |

Functional Group Transformations Towards this compound

Once the carbon skeleton is assembled, functional group transformations are employed to arrive at the final enone structure.

Selective Oxidation of Precursor Alcohols to Ketones

Following the synthesis of the precursor alcohol, 2,5-dimethylhex-1-en-3-ol (as described in the Grignard reagent section), a selective oxidation is required to convert the secondary alcohol into a ketone without affecting the carbon-carbon double bond. The oxidation of allylic alcohols to enones is a well-established transformation in organic synthesis.

A variety of reagents can be employed for this purpose. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions. Common and effective reagents for this transformation include:

Manganese dioxide (MnO₂): This is a classic and highly effective reagent for the selective oxidation of allylic and benzylic alcohols.

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that can oxidize secondary alcohols to ketones efficiently.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that allows for the mild and selective oxidation of alcohols to aldehydes or ketones.

The choice of oxidant depends on factors such as substrate tolerance, reaction scale, and desired conditions. This step is crucial for the successful synthesis of this compound from an alcohol precursor.

Rearrangement Reactions Yielding Enone Structures (e.g., Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement is a significant acid-catalyzed reaction that transforms secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org This transformation is a highly atom-economical method for preparing enone structures from readily available starting materials. researchgate.net The reaction proceeds through a formal 1,3-hydroxyl shift and subsequent tautomerization. researchgate.net

The mechanism involves three primary steps:

Rapid protonation of the alcohol's oxygen atom. wikipedia.org

A slow, rate-determining 1,3-shift of the protonated hydroxy group, leading to an allenol intermediate. wikipedia.orgresearchgate.net

Keto-enol tautomerism followed by a rapid deprotonation to yield the final α,β-unsaturated carbonyl compound. wikipedia.org

While traditionally induced by strong acids, this can lead to competing reactions, such as the Rupe rearrangement in the case of tertiary alcohols. wikipedia.org To circumvent these issues and improve reaction conditions, milder catalysts have been developed. Transition metal-based catalysts, including those using gold, silver, or ruthenium, have proven effective. wikipedia.orgresearchgate.net For instance, gold(I) catalysts like PPh₃AuNTf₂ can facilitate the rearrangement at room temperature with high selectivity for the E-alkene isomer. nih.gov The use of microwave radiation with catalysts like Indium(III) chloride (InCl₃) has also been shown to produce excellent yields in short reaction times with good stereoselectivity. wikipedia.org This rearrangement has been successfully applied in the synthesis of complex molecules, including intermediates for paclitaxel. wikipedia.org

| Catalyst System | Substrate Type | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Strong Acid (e.g., PTSA) | ω-Alkynyl-ω-carbinol lactams | Acid catalysis | Converts to enamides | wikipedia.org |

| Ru- and Ag-based catalysts | Propargyl alcohols | Milder, transition-metal catalysis | Formation of enones, avoids harsh conditions | wikipedia.org |

| InCl₃ | Propargyl alcohols | Microwave-radiation | Excellent yields, short reaction times, good stereoselectivity | wikipedia.org |

| PPh₃AuNTf₂ / 4-methoxyphenylboronic acid | Secondary and tertiary propargylic alcohols | Room temperature, toluene | Good to excellent yields of enones, high E-selectivity | nih.gov |

Cyclization Strategies for Related Cyclic Ketone Derivatives

The synthesis of cyclic enones is crucial for accessing intermediates used in the production of pharmaceuticals and other biologically active compounds. nih.govorganic-chemistry.org Various cyclization strategies have been developed to construct these important structural motifs.

One prominent method is the direct palladium-catalyzed aerobic dehydrogenation of saturated cyclic ketones. nih.govorganic-chemistry.org This approach provides an atom-economical alternative to traditional stoichiometric methods. nih.gov Using a catalyst system such as Pd(DMSO)₂(TFA)₂ with molecular oxygen as the oxidant, various cyclic ketones, including heterocyclic ketones and natural product precursors, can be converted to their corresponding enones. organic-chemistry.org The mechanism is believed to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination to yield the enone product and a Pd(II)-hydride intermediate, which is then re-oxidized by oxygen to regenerate the active catalyst. nih.govorganic-chemistry.org

Gold-catalyzed reactions offer another powerful route for synthesizing cyclic enones. beilstein-journals.orgnih.gov Gold catalysts are particularly effective at activating carbon-carbon triple bonds due to their unique alkynophilicity. beilstein-journals.org For example, the intramolecular cyclization of alkynyl ketones can be catalyzed by gold complexes. beilstein-journals.org This transformation can be part of a cascade reaction; enynones can undergo a gold-catalyzed tandem alkyne-carbonyl metathesis/Nazarov reaction to generate complex fused bicyclic, tricyclic, and tetracyclic systems with high diastereoselectivity. beilstein-journals.orgnih.gov In such reactions, the gold catalyst can play a dual role by activating both the alkyne and carbonyl groups. nih.gov Other cyclization approaches include the three-component synthesis of cyclic enaminones from bromodiazoacetone, a primary amine, and an alkyne, which proceeds via Wolff rearrangement and nucleophilic ketene (B1206846) cyclization. nih.govfigshare.com

Catalytic Methodologies in this compound Synthesis

Homogeneous Catalysis for Enone Formation

Homogeneous catalysis provides efficient and selective pathways for the formation of C-C bonds necessary in the synthesis of enones and other complex organic molecules. northwestern.edumdpi.com Palladium-based homogeneous catalysts are particularly noteworthy for their ability to facilitate the synthesis of α,β-unsaturated carbonyl compounds from saturated ketones and aldehydes. researchgate.net A general and efficient method involves the palladium-catalyzed dehydrogenation using molecular oxygen as the sole, clean oxidant. researchgate.net This approach is attractive due to its broad substrate scope, which includes various linear and cyclic saturated ketones, and its compatibility with numerous functional groups. researchgate.net

A well-studied catalyst system for this transformation is Pd(DMSO)₂(TFA)₂, which has been shown to be highly effective for the direct dehydrogenation of cyclic ketones to enones. nih.govorganic-chemistry.org The reaction mechanism typically involves the formation of a palladium(II)-enolate intermediate, which then undergoes β-hydride elimination to form the enone product. nih.gov The resulting palladium(II)-hydride is reoxidized by molecular oxygen, regenerating the active catalyst and completing the catalytic cycle. nih.govorganic-chemistry.org This method avoids the use of harsh stoichiometric oxidants, aligning with the principles of green chemistry. organic-chemistry.org Other homogeneous systems, such as those based on gold, are also effective, particularly in reactions involving alkynes, like the Meyer-Schuster rearrangement, to produce enone structures. nih.govnih.gov

Heterogeneous Catalytic Systems (e.g., Nickel-Complex Catalysts)

Heterogeneous catalysts are advantageous due to their stability and ease of separation and recycling. mdpi.com Nickel-complex catalysts, in particular, have emerged as versatile and effective systems for the synthesis of α,β-unsaturated ketones. nih.gov These catalysts can be employed in various transformations, including reductive coupling and dehydrogenation reactions. chemistryviews.orgorganic-chemistry.org

One strategy involves the nickel-catalyzed reductive acylation of vinyl electrophiles. chemistryviews.org A system using Ni(dppe)Cl₂ as the catalyst, with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as a ligand and manganese (Mn) as a reducing agent, can effectively couple vinyl triflates with acid fluorides to produce enones in moderate to good yields. chemistryviews.org This represents a cross-electrophile reaction that can be useful for the late-stage functionalization of complex molecules. chemistryviews.org

Allyl-nickel catalysis enables the α,β-dehydrogenation of carbonyl compounds, providing another route to enones. organic-chemistry.org Furthermore, nickel-catalyzed reductive conjugate addition reactions offer a method for creating β-disubstituted silyl (B83357) enol ethers, which are precursors to enones. nih.govnih.govacs.org These reactions can couple α,β-unsaturated ketones or aldehydes with organic halides in the presence of a trialkylchlorosilane. nih.govnih.gov Mechanistic studies suggest that these transformations can proceed via an allylnickel intermediate. nih.govacs.org Heterogeneous Raney Ni-Al alloys have also been used for the reduction of α,β-unsaturated carbonyl compounds in aqueous media. lew.ro

| Catalyst System | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Ni(dppe)Cl₂ / terpyridine ligand / Mn | Reductive Acylation | Vinyl triflates and acid fluorides | First reductive acylation of vinyl electrophiles; moderate to good yields. | chemistryviews.org |

| Ni(COD)₂ | Hydroacylation | Terminal alkynes and S-2-pyridyl thioesters | Aldehyde-free, anti-Markovnikov selectivity, high step economy. | nih.gov |

| Raney Ni-Al alloy | Reduction | α,β-Unsaturated ketones | Aqueous media; yields saturated alcohols as major products. | lew.ro |

| Nickel ligated to neocuproine (B1678164) or bipyridine | Reductive Conjugate Addition | α,β-Unsaturated ketone/aldehyde, organic halide, chlorosilane | Forms β-disubstituted silyl enol ethers via an allylnickel intermediate. | nih.govnih.govacs.org |

| Allyl-nickel catalyst | α,β-Dehydrogenation | Carbonyl compounds | Direct dehydrogenation to form enones. | organic-chemistry.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethylhex 1 En 3 One

Reaction Mechanisms Involving the Carbonyl Functionality

The carbonyl group, with its inherent polarity, is a primary site for chemical reactions. The electron-withdrawing nature of the oxygen atom renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions to the Ketone Carbon

Nucleophilic addition to the carbonyl carbon of α,β-unsaturated ketones like 2,5-dimethylhex-1-en-3-one can proceed through two main pathways: 1,2-addition (direct addition) and 1,4-addition (conjugate addition). acs.org The regioselectivity of the attack is largely governed by the nature of the nucleophile. pressbooks.pub

1,2-Addition: Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This pathway is often favored under kinetic control. The steric hindrance posed by the methyl group on the alkene and the isopropyl group may influence the accessibility of the carbonyl carbon to bulky nucleophiles.

1,4-Addition (Conjugate Addition): Softer nucleophiles, including amines, cyanides, and Gilman reagents (lithium diorganocuprates), preferentially attack the β-carbon of the conjugated system. pressbooks.pub This thermodynamically favored process is driven by the formation of a resonance-stabilized enolate intermediate. libretexts.org The presence of the bulky isopropyl group at the 5-position could sterically influence the approach of the nucleophile to the β-carbon.

| Nucleophile Type | Predominant Pathway | Initial Site of Attack | Key Intermediate |

|---|---|---|---|

| Hard (e.g., Grignard Reagents, Organolithiums) | 1,2-Addition (Direct) | Carbonyl Carbon | Alkoxide |

| Soft (e.g., Gilman Reagents, Amines, Cyanides) | 1,4-Addition (Conjugate) | β-Carbon | Resonance-Stabilized Enolate |

Enolization and Advanced Enolate Chemistry

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) in this compound allows for the formation of an enolate ion under basic conditions. However, this compound can only form an enolate on one side of the carbonyl group, at the α-carbon bearing a single hydrogen, due to the adjacent double bond. The formation of this enolate is a critical step in many carbonyl-based reactions.

The stability and reactivity of the resulting enolate are influenced by factors such as the solvent, the base used, and the temperature. The enolate of this compound can act as a potent nucleophile, participating in reactions such as alkylation and acylation at the α-carbon. The steric hindrance from the neighboring isopropyl group can affect the approach of electrophiles in these reactions.

Carbonyl Condensation Reactions in this compound Systems

Carbonyl condensation reactions, such as the aldol (B89426) condensation, are fundamental carbon-carbon bond-forming reactions. pressbooks.pub In the context of this compound, it can act as either an enolate precursor or an electrophilic carbonyl component in a crossed aldol reaction.

When acting as the enolate, deprotonation at the α-carbon would be followed by nucleophilic attack on the carbonyl group of another aldehyde or ketone. Conversely, as the electrophile, it can be attacked by an enolate derived from another carbonyl compound. The steric bulk of the isopropyl group may hinder the self-condensation of this compound, potentially favoring crossed aldol reactions with less sterically demanding partners. The outcome of such reactions is highly dependent on the specific reaction conditions and the nature of the other carbonyl compound involved.

Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is activated by the adjacent carbonyl group, making it susceptible to both electrophilic and radical additions.

Electrophilic Additions to the Double Bond

The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon electron-deficient and thus a target for electrophiles. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to conjugated systems can lead to both 1,2- and 1,4-addition products.

In the case of this compound, the initial attack of an electrophile (e.g., H⁺ from HBr) would likely occur at the terminal carbon of the double bond (C1) to form a more stable, resonance-stabilized allylic carbocation with the positive charge distributed between C2 and the carbonyl carbon. The subsequent attack by the nucleophile (e.g., Br⁻) can then occur at either of these positions, leading to a mixture of products. The regioselectivity will be influenced by both electronic effects (stability of the carbocation) and steric factors.

| Reactant | Potential Products | Mechanism Notes |

|---|---|---|

| HBr | 1,2-adduct and/or 1,4-adduct | Proceeds through a resonance-stabilized allylic carbocation intermediate. |

| Br₂ | Dibromo-adducts | Can also proceed via a cyclic bromonium ion intermediate, with subsequent nucleophilic attack. |

Radical Addition and Cyclization Pathways

The activated double bond of α,β-unsaturated ketones is also receptive to radical additions. These reactions are typically initiated by a radical species, which adds to the double bond to generate a new radical intermediate. This intermediate can then propagate a chain reaction or be terminated.

Intramolecular radical cyclizations are a powerful tool in organic synthesis for the construction of cyclic systems. rsc.org If this compound were part of a larger molecule with a suitably positioned radical precursor, an intramolecular radical cyclization could occur. The regioselectivity of the cyclization (i.e., which end of the double bond is attacked by the radical) would be governed by factors such as ring size of the product and the stability of the resulting radical. Photochemical reactions can also initiate radical processes, such as [2+2] cycloadditions between the enone and another alkene, leading to the formation of cyclobutane (B1203170) rings. wikipedia.org The stereochemistry of such products is often influenced by the approach of the reactants to minimize steric interactions.

Conjugate Addition Reactions (Michael Additions) in Enone Chemistry

Conjugate addition, also known as the Michael reaction or Michael 1,4-addition, is a fundamental reaction in organic chemistry involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is of significant importance for the mild formation of carbon-carbon bonds. wikipedia.org

In the context of enones like this compound, the reaction proceeds through the attack of a nucleophile, termed the Michael donor, to the β-carbon of the enone, which acts as the Michael acceptor. wikipedia.orgchemistrysteps.com The electrophilicity of the β-carbon is a result of the electron-withdrawing nature of the carbonyl group, which is evident in the resonance structures of the enone system. chemistrysteps.com

The mechanism of the Michael addition generally involves three key steps:

Formation of the Nucleophile: A base abstracts a proton from the Michael donor, creating a resonance-stabilized carbanion (enolate). masterorganicchemistry.combyjus.com

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The newly formed enolate is then protonated by the conjugate acid of the base or a solvent to yield the final 1,5-dicarbonyl compound. wikipedia.orgmasterorganicchemistry.com

The reaction is thermodynamically controlled, with the formation of a stable C-C single bond being the primary driving force. masterorganicchemistry.comorganic-chemistry.org A variety of nucleophiles can act as Michael donors, including doubly stabilized carbon nucleophiles like β-ketoesters and malonates, as well as non-carbon nucleophiles such as amines and thiols. wikipedia.orgchemistrysteps.com The efficiency of the Michael donor is crucial; for instance, enolates derived from compounds with two electron-withdrawing groups are more effective than simple ketone enolates, which are stronger bases. chemistrysteps.com

| Component | Role | Examples |

|---|---|---|

| Michael Donor | Nucleophile | Malonic esters, β-ketoesters, β-diketones, enamines, organocuprates |

| Michael Acceptor | Electrophile | α,β-unsaturated ketones (enones), aldehydes, esters, nitriles, nitro compounds |

| Product | Michael Adduct | 1,5-dicarbonyl compounds, γ-amino ketones, etc. |

Complex Rearrangement Reactions of this compound and Analogues

The structural framework of this compound and related enones can undergo various complex rearrangement reactions, driven by factors such as heat, light, or acid catalysis. These rearrangements often lead to the formation of new cyclic or acyclic structures.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system in an intramolecular fashion. libretexts.org These reactions are characterized by a cyclic transition state and are governed by the principles of orbital symmetry. fiveable.melibretexts.org

A prominent example of a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is the Claisen rearrangement , which typically involves the thermal rearrangement of allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds. fiveable.melibretexts.org This reaction proceeds through a concerted, six-membered, chair-like transition state. fiveable.me Another significant organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is the Cope rearrangement , which involves the isomerization of 1,5-dienes. libretexts.orglibretexts.org

In the context of unsaturated ketones, photochemical rearrangements can also occur. For instance, β,γ-unsaturated ketones can undergo a 1,2-acyl migration (oxa-di-π-methane rearrangement) upon sensitized irradiation, leading to the formation of cyclopropyl (B3062369) conjugated ketones. researchgate.net Direct irradiation, on the other hand, can result in a 1,3-acyl migration . researchgate.net The specific pathway taken often depends on the multiplicity of the excited state (singlet or triplet). rsc.org

The presence of an acid catalyst can induce a variety of rearrangements in enone structures. These reactions often proceed through carbocationic intermediates, and the subsequent structural changes are driven by the desire to form a more stable carbocation or a thermodynamically more stable final product.

For example, bicyclic δ-hydroxy-α,β-enones have been shown to undergo acid-catalyzed rearrangements. acs.org While the specific mechanisms for this compound are not detailed in the provided search results, general principles of acid-catalyzed enone rearrangements can be inferred. Protonation of the carbonyl oxygen can activate the molecule, making it susceptible to nucleophilic attack or skeletal rearrangements. The presence of the double bond and the steric bulk of the methyl groups in this compound would likely influence the regioselectivity and stereoselectivity of such rearrangements. Base-catalyzed rearrangements of enones are also possible, often proceeding through retro-aldol or Michael-type mechanisms to yield a more thermodynamically stable, substituted double bond product. stackexchange.com

Oxidation and Reduction Chemistry of this compound

The alkene and carbonyl functional groups in this compound are both susceptible to oxidation and reduction, and the selectivity of these reactions is a key aspect of its chemistry.

Oxidative cleavage involves the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com In enones, both the carbon-carbon double bond and the ketone can be subject to oxidative cleavage under harsh conditions.

The oxidation of ketones, such as the saturated analogue 2,5-dimethylhexan-3-one, typically involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids. vedantu.comdoubtnut.com For 2,5-dimethylhexan-3-one, this can result in a mixture of products including 2-methylpropanoic acid, 3-methylbutanoic acid, ethanoic acid, and formic acid. vedantu.comdoubtnut.com

The carbon-carbon double bond of an enone can be cleaved through ozonolysis. libretexts.orglibretexts.org This reaction initially forms an ozonide intermediate, which can then be worked up under reductive or oxidative conditions to yield aldehydes/ketones or carboxylic acids, respectively. libretexts.orglibretexts.org Other methods for oxidative cleavage of alkenes include treatment with potassium permanganate (B83412) under warm conditions or a two-step process involving dihydroxylation followed by cleavage with periodic acid. libretexts.orglibretexts.org A one-pot method combining manganese-catalyzed epoxidation/cis-dihydroxylation with periodate (B1199274) cleavage has also been developed as an alternative to ozonolysis. nih.gov

The selective hydrogenation of α,β-unsaturated ketones like this compound is a significant transformation that can yield three possible products: the saturated ketone, the allylic alcohol, or the saturated alcohol. Achieving high selectivity for one of these products is a challenge in synthetic chemistry.

Selective Hydrogenation of the C=C Double Bond: Chemoselective hydrogenation of the carbon-carbon double bond to produce the saturated ketone is a common goal. This has been achieved using various catalysts, including manganese(I) hydride complexes, which show high selectivity for the C=C bond even in the presence of other reducible functional groups. acs.org

Selective Hydrogenation of the C=O Double Bond: The selective hydrogenation of the carbonyl group to afford the allylic alcohol is a more challenging transformation. Catalytic transfer hydrogenation, which avoids the use of hydrogen gas, is a safe and effective method for this purpose. rsc.org Ruthenium dichloride complexes bearing a tridentate NNS ligand have been shown to selectively hydrogenate the carbonyl functionality of α,β-unsaturated aldehydes and ketones. nih.gov Furthermore, gold nanoparticles supported on iron(III) oxide have demonstrated the ability to selectively hydrogenate unconstrained α,β-unsaturated ketones to the corresponding unsaturated alcohols. rsc.orgresearchgate.net

| Reaction Type | Functional Group Targeted | Product | Example Catalyst/Reagent |

|---|---|---|---|

| Selective C=C Hydrogenation | Alkene | Saturated Ketone | Manganese(I) Hydride Complex |

| Selective C=O Hydrogenation | Carbonyl | Allylic Alcohol | Ruthenium NNS Complexes, Au/Fe2O3 |

| Full Hydrogenation | Alkene and Carbonyl | Saturated Alcohol | Various catalysts under stronger conditions |

Organocatalytic Epoxidation and Allylic Oxidation

The dual reactivity of the carbon-carbon double bond in this compound allows for two primary modes of oxidation under organocatalytic conditions: epoxidation across the double bond and oxidation at the allylic position. The selective activation of the enone by a chiral organocatalyst is central to achieving high stereoselectivity in these transformations.

Organocatalytic epoxidation of α,β-unsaturated ketones is a well-established strategy for the asymmetric synthesis of valuable chiral building blocks. In the case of this compound, this transformation would involve the formation of a transient chiral enamine or iminium ion intermediate. The reaction is typically catalyzed by a chiral amine, such as a derivative of proline or a cinchona alkaloid, which reacts with the enone to form the reactive intermediate. This intermediate then directs the stereoselective attack of an oxidant, commonly hydrogen peroxide or a hydroperoxide, to one face of the double bond, yielding the corresponding epoxide with high enantiomeric excess. The specific catalyst and reaction conditions employed would be crucial in determining the efficiency and stereochemical outcome of the epoxidation.

Concurrent with epoxidation, allylic oxidation represents another potential reaction pathway for this compound, given the presence of allylic hydrogen atoms. This reaction introduces a hydroxyl group at the carbon adjacent to the double bond, affording an allylic alcohol. Organocatalytic approaches to allylic oxidation often employ a combination of an organocatalyst and a stoichiometric oxidant. For instance, a protocol involving a diketopiperazine catalyst in the presence of a Hantzsch ester and molecular oxygen could be envisioned. researchgate.net In some cases, additives like selenium dioxide can be used to favor the formation of the allylic alcohol over the epoxide. researchgate.net The mechanism likely involves the activation of molecular oxygen by the catalyst system to generate a reactive oxygen species that selectively abstracts an allylic hydrogen, leading to the formation of the oxidized product.

The competition between epoxidation and allylic oxidation is a key mechanistic consideration and is influenced by factors such as the nature of the catalyst, the oxidant, and the reaction solvent. For this compound, the steric hindrance around the double bond and the accessibility of the allylic protons would play a significant role in dictating the predominant reaction pathway.

Table 1: Potential Organocatalytic Oxidations of this compound

| Reaction Type | Catalyst Type | Typical Oxidant | Potential Product |

| Epoxidation | Chiral Amine (e.g., Proline derivative) | Hydrogen Peroxide | 2,5-Dimethyl-2,3-epoxyhexan-3-one |

| Allylic Oxidation | Diketopiperazine/Hantzsch Ester | Molecular Oxygen | 4-Hydroxy-2,5-dimethylhex-1-en-3-one |

Photochemical Transformations of Enones

The photochemistry of enones is a rich and diverse field, characterized by a variety of transformations initiated by the absorption of ultraviolet light. For this compound, its conjugated π-system makes it an ideal candidate for studying several key photochemical processes.

Upon photoexcitation, enones can participate in cycloaddition reactions with alkenes to form cyclobutane rings, a transformation known as the Paterno-Büchi reaction. In the context of this compound, both intermolecular and, if suitably functionalized, intramolecular cycloadditions are conceivable.

In an intermolecular [2+2] photocycloaddition, the excited enone would react with an alkene to yield a cyclobutane derivative. The regioselectivity and stereoselectivity of this reaction are governed by the electronic nature of the excited state and steric interactions between the reactants. For enones, the reaction often proceeds through the triplet excited state, and the initial bond formation can occur at either the α- or β-carbon of the enone, leading to different regioisomers. The reaction of this compound with an alkene like isobutylene, for example, could potentially yield a variety of cycloadducts, with the distribution of products depending on the specific reaction conditions.

Intramolecular photocycloaddition would require the presence of a second double bond within the this compound molecule, appropriately positioned to allow for cyclization. While the parent compound does not possess such a feature, derivatives could be synthesized to explore this pathway. Intramolecular [2+2] photocycloadditions are powerful tools for the construction of complex polycyclic systems. The regioselectivity of these reactions is often dictated by the "rule of five," which favors the formation of five-membered rings in the diradical intermediate.

The photochemical reactivity of an enone is intrinsically linked to the dynamics of its excited states. Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur: fluorescence (radiative decay back to S₀), internal conversion (non-radiative decay to S₀), or intersystem crossing to a triplet excited state (T₁).

For many α,β-unsaturated ketones, intersystem crossing to the triplet state is a highly efficient process. rsc.org The T₁ state is typically longer-lived than the S₁ state, providing a greater opportunity for bimolecular reactions, such as the aforementioned photocycloadditions. The efficiency of intersystem crossing is influenced by the energy gap between the S₁ and T₁ states and the presence of heavy atoms, which can enhance spin-orbit coupling.

Table 2: Key Photophysical Processes in Enones

| Process | Description | Initial State | Final State | Timescale |

| Absorption | Excitation by a photon | S₀ | S₁ | Femtoseconds |

| Fluorescence | Radiative decay | S₁ | S₀ | Nanoseconds |

| Internal Conversion | Non-radiative decay | S₁ | S₀ | Picoseconds to nanoseconds |

| Intersystem Crossing | Non-radiative spin-inversion | S₁ | T₁ | Picoseconds to nanoseconds |

| Phosphorescence | Radiative decay | T₁ | S₀ | Microseconds to seconds |

Enones in their triplet excited state can act as photosensitizers, transferring their energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then engage in a variety of oxidative reactions with organic substrates. In the case of this compound, the generated singlet oxygen could react with another molecule of the enone itself or with other surrounding molecules.

A key reaction of singlet oxygen with alkenes containing allylic hydrogens is the "ene" reaction, which results in the formation of an allylic hydroperoxide. Given that this compound possesses allylic hydrogens, this is a highly probable photooxidative pathway. The singlet oxygen would abstract an allylic hydrogen and form a new carbon-oxygen bond at the terminus of the double bond, leading to the formation of a hydroperoxy derivative.

Furthermore, the concept of "singlet oxygen priming" has emerged as a significant mechanism in photooxidative processes. In this mechanism, the initial photooxidation event, such as the formation of an allylic hydroperoxide, can "prime" the system for subsequent dark reactions. The hydroperoxides formed from this compound could potentially decompose to generate other reactive oxygen species, such as peroxyl radicals, which can then initiate further oxidative chemistry in the absence of light. This cascade of oxidative events can lead to a variety of degradation products and represents a more complex picture of photooxidation than a simple, single-step reaction.

Advanced Spectroscopic Characterization and Structural Analytics for 2,5 Dimethylhex 1 En 3 One

Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) Analysis

Specific experimental Infrared (IR) spectroscopy data for 2,5-Dimethylhex-1-en-3-one is not available in the searched literature. For a molecule with this structure, characteristic absorption bands would be expected for its key functional groups: the α,β-unsaturated ketone and the vinyl group. Theoretical predictions would place the C=O (ketone) stretching vibration around 1670-1690 cm⁻¹ due to conjugation, and the C=C (alkene) stretching vibration near 1620-1640 cm⁻¹. C-H stretching vibrations for the vinyl group would be anticipated just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental ¹H and ¹³C NMR data, including one-dimensional and two-dimensional (COSY, HMQC, HMBC) spectra, for this compound could not be located. Such data would be essential for mapping the chemical environment of each proton and carbon atom and for confirming the connectivity and spatial relationships within the molecule.

Without experimental data, a precise chemical shift table cannot be generated.

A discussion of 2D NMR correlations is not possible without the actual spectral data.

Mass Spectrometry (MS) for Molecular Information

While 2,5-dimethyl-1-hexen-3-one has been identified as a compound in a complex mixture by GC-MS, the specific fragmentation patterns and high-resolution data are not provided in the available literature. researchgate.net

A detailed analysis of the fragmentation pathways under electron ionization cannot be provided without access to an experimental mass spectrum. Key fragmentation would likely involve cleavage alpha to the carbonyl group and rearrangements characteristic of unsaturated ketones.

No experimental high-resolution mass spectrometry data for this compound was found. The theoretical exact mass of this compound (molecular formula C₈H₁₄O) can be calculated to provide a target for precise mass determination.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis of Enone Chromophores

The electronic structure of this compound is characterized by the presence of an α,β-unsaturated ketone, which acts as a chromophore, absorbing light in the ultraviolet-visible region. The UV-Vis spectrum of such enone systems is typically defined by two distinct electronic transitions. hnue.edu.vnslideshare.netelte.hu

The most prominent absorption is the high-intensity π → π* transition, often referred to as the K-band. slideshare.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For acyclic enones, this absorption is generally observed in the 215-250 nm range, with high molar absorptivity (ε) values, typically between 8,000 and 20,000 L·mol⁻¹·cm⁻¹. hnue.edu.vn

A second, much weaker absorption corresponds to the n → π* transition, known as the R-band. slideshare.net This formally forbidden transition involves the excitation of a non-bonding electron from the oxygen atom's lone pair to the π* antibonding orbital. It appears at a longer wavelength, usually between 310 and 330 nm, and has a significantly lower molar absorptivity, typically in the range of 10 to 100 L·mol⁻¹·cm⁻¹. hnue.edu.vnslideshare.net

The specific wavelength of maximum absorption (λmax) for the π → π* transition can be estimated using the Woodward-Fieser rules. slideshare.netjove.com For an acyclic enone, the base value is 215 nm. The structure of this compound features a methyl group substituent at the α-carbon and an isobutyl group at the carbonyl carbon. The key contributors to the λmax calculation are the substituents on the double bond. In this case, there is one alkyl substituent (a methyl group) at the α-position.

Base value (acyclic enone): 215 nm

α-alkyl substituent (methyl group): +10 nm

Calculated λmax: 225 nm

This calculated value provides a reliable estimate for the π → π* transition in a non-polar solvent. The n→π* transition is less predictable but is expected to appear in the 310-330 nm region.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Band |

| π → π | ~225 nm | 8,000 - 20,000 | K-band |

| n → π | ~310 - 330 nm | 10 - 100 | R-band |

Chromatographic Techniques for Separation and Quantification in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile compounds like this compound. In this method, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]⁺•) for this compound (molar mass: 126.20 g/mol ) would appear at a mass-to-charge ratio (m/z) of 126. The fragmentation pattern is dictated by the molecule's structure, particularly the enone functional group and alkyl branching. Key expected fragmentation pathways include:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The loss of the isobutyl radical (•C₄H₉) would result in a fragment at m/z 69 (CH₂=C(CH₃)CO⁺). Alternatively, loss of the vinyl radical (•C₂H₃) is less common but would yield a fragment at m/z 99.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. dummies.comslideshare.netwikipedia.org this compound has accessible γ-hydrogens on the C-5 methyl groups. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-carbon bond. This process results in the elimination of a neutral alkene (isobutylene, C₄H₈) and the formation of a charged enol radical cation at m/z 70.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for confident identification and quantification of this compound in complex samples.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺• | Molecular Ion ([M]⁺•) |

| 83 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 70 | [C₄H₆O]⁺• | Enol radical cation |

| 69 | [C₄H₅O]⁺ | Acylium ion |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or Acetyl cation |

High-Resolution Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally unstable compounds from complex matrices. For the analysis of ketones like this compound, which has a relatively weak UV chromophore for high-sensitivity analysis, a derivatization step is often employed. fishersci.com

A common and effective strategy is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). thermofisher.com This reagent reacts with the ketone's carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. This derivative possesses a much stronger chromophore that absorbs intensely in the visible range (around 365 nm), dramatically lowering the limit of detection.

The separation is typically achieved using reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase. thermofisher.com A gradient elution, commonly with a mixture of acetonitrile and water, allows for the efficient separation of the target analyte from other components in the sample matrix. The high resolution of HPLC enables the separation of isomeric compounds and quantification over a wide dynamic range.

Table 3: Typical HPLC Method Parameters for this compound-DNPH Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 365 nm |

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) in acidic solution |

Computational and Theoretical Investigations of 2,5 Dimethylhex 1 En 3 One

Potential Energy Surface (PES) Analysis for Reaction Dynamics

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that maps the energy of a system as a function of its geometry. For 2,5-Dimethylhex-1-en-3-one, PES analysis is crucial for understanding the dynamics of its reactions, such as the characteristic Michael addition.

A key aspect of PES analysis is the identification of stationary points, which include minima (reactants, products, and intermediates) and first-order saddle points (transition states). For a reaction involving this compound, such as its reaction with a nucleophile, computational methods can be used to locate the geometries and energies of the transition states and any intermediates that may be formed.

For instance, in a Michael addition reaction, the nucleophile attacks the β-carbon of the α,β-unsaturated system. byjus.com Computational analysis of the PES would reveal the structure of the transition state for this nucleophilic attack, providing insights into the geometry of the interacting molecules at the point of highest energy along the reaction pathway.

Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated. This is a critical parameter for determining the rate of a chemical reaction. By applying transition state theory, the calculated activation energy can be used to estimate the reaction rate constant.

Computational studies on the PES of reactions involving α,β-unsaturated ketones have shown that the nature of the nucleophile and the substituents on the ketone can significantly influence the activation energy and, consequently, the reaction rate. semanticscholar.org For this compound, the bulky isopropyl group at the 5-position may sterically hinder the approach of a nucleophile, potentially leading to a higher activation energy compared to less substituted enones.

Molecular Simulations (e.g., Molecular Dynamics) for Conformational Landscapes

This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a complex conformational landscape, which can be explored using molecular simulation techniques such as molecular dynamics (MD).

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. By analyzing this trajectory, it is possible to identify the most stable conformations of the molecule and the energy barriers between them.

For this compound, key conformational degrees of freedom include the rotation around the C3-C4 and C4-C5 single bonds. MD simulations can reveal the preferred orientations of the vinyl and isopropyl groups relative to the carbonyl group. This information is crucial as the conformation of the molecule can significantly impact its reactivity and its interaction with other molecules. The results of such simulations can provide a detailed understanding of the dynamic behavior of this compound in different environments, such as in solution.

Kinetic Modeling and Rate Constant Calculations for Chemical Processes

Kinetic modeling and the calculation of rate constants are crucial for understanding the reactivity and environmental fate of volatile organic compounds like this compound. These studies often focus on atmospheric oxidation processes, primarily reactions with hydroxyl (OH) radicals, which are the main daytime oxidant in the troposphere.

Computational studies on cyclopentenone derivatives, which share the α,β-unsaturated ketone moiety, have shown that OH addition to the carbon-carbon double bond is a significant reaction pathway at room temperature, leading to higher reactivity compared to saturated ketones. nih.gov The temperature dependence of these reaction rate coefficients can be complex and is influenced by factors such as conjugation and alkyl-group substitution. nih.gov

To illustrate the type of data generated in such studies, the following table presents experimentally determined and model-calculated rate constants for the reaction of a related α,β-unsaturated ketone, methyl vinyl ketone, with OH radicals.

| Reactant | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| Methyl Vinyl Ketone | MVK + OH | 18.80 x 10⁻¹² | 298 | scielo.brscielo.br |

| 2-Cyclopenten-1-one | C₅H₆O + OH | 1.2 x 10⁻¹¹ | Room Temp | nih.gov |

| 2-Methyl-2-cyclopenten-1-one | C₆H₈O + OH | 1.7 x 10⁻¹¹ | Room Temp | nih.gov |

| 3-Methyl-2-cyclopenten-1-one | C₆H₈O + OH | 4.4 x 10⁻¹² | Room Temp | nih.gov |

This table is interactive. Click on the headers to sort the data.

In Silico Approaches to Biological Interactions and Drug Design (Precursor Focus)

The α,β-unsaturated ketone moiety present in this compound is a common pharmacophore in many biologically active compounds. nih.gov This structural feature makes it and its derivatives interesting candidates for in silico analysis in the context of drug design, where they can serve as precursors or lead compounds.

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For α,β-unsaturated ketones, SAR studies aim to identify how modifications to the molecular structure affect their biological effects. gardp.org These studies can guide the design of new molecules with enhanced activity or reduced toxicity. gardp.org

For example, in a series of 1-alkyl- or 1-alkenylazacycloalkanone derivatives, the nature of the alkyl or alkenyl chain and the size of the azacyclo ring were found to influence their activity as percutaneous penetration enhancers. nih.gov It was observed that enhancers with a terpene chain of 10 carbons showed superior effects, while those with a 20-carbon tail were less effective. nih.gov Such insights are invaluable for optimizing the properties of a lead compound.

The following table illustrates a hypothetical SAR for a series of α,β-unsaturated ketone derivatives, demonstrating how structural modifications could influence biological activity.

| Compound | R1 Group | R2 Group | Relative Activity |

|---|---|---|---|

| Analog A | -CH₃ | -H | 1.0 |

| Analog B | -CH₂CH₃ | -H | 1.5 |

| Analog C | -CH₃ | -CH₃ | 0.8 |

| Analog D | -CH(CH₃)₂ | -H | 2.1 |

This table is interactive. Click on the headers to sort the data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In drug design, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. biointerfaceresearch.com

For α,β-unsaturated ketone derivatives, molecular docking studies have been employed to understand their interactions with various biological targets. For instance, novel synthesized α,β-unsaturated ketones were subjected to molecular modeling to investigate their binding mode towards the Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy. nih.gov

The results of a molecular docking study are often presented in terms of a docking score, which estimates the binding affinity, and a description of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

The table below provides a representative example of molecular docking results for a series of hypothetical α,β-unsaturated ketone analogs targeting a specific enzyme.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Analog 1 | -7.5 | ASP12, LYS45, PHE88 | 2 |

| Analog 2 | -8.2 | ASP12, LYS45, TYR90 | 3 |

| Analog 3 | -6.9 | LYS45, PHE88 | 1 |

| Analog 4 | -9.1 | ASP12, ARG48, TYR90 | 4 |

This table is interactive. Click on the headers to sort the data.

Advanced Applications and Derivatization Chemistry of 2,5 Dimethylhex 1 En 3 One

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of 2,5-Dimethylhex-1-en-3-one is primarily dictated by the interplay between its vinyl and ketone functionalities. As an α,β-unsaturated ketone, it is a quintessential Michael acceptor, yet the presence of a methyl group on the α-carbon and an isopropyl group on the β-carbon introduces significant steric hindrance. This steric congestion profoundly influences its reaction pathways, often necessitating tailored reaction conditions to achieve desired transformations.

The conjugate addition of nucleophiles, a cornerstone of carbon-carbon bond formation, is a key reaction manifold for this compound. While soft nucleophiles, such as thiolates and certain enolates, are expected to undergo 1,4-addition, the steric hindrance can significantly retard the reaction rate. The use of highly reactive organocuprates or the application of high-pressure conditions may be necessary to facilitate these transformations effectively.

Table 1: Predicted Reactivity in Michael Additions

| Nucleophile Type | Expected Reactivity | Potential Products |

| Soft Nucleophiles (e.g., Thiolates, Enolates) | 1,4-Conjugate Addition | 5,5-Dimethyl-3-substituted-hexan-2-one derivatives |

| Hard Nucleophiles (e.g., Organolithiums) | 1,2-Direct Addition | 2,5-Dimethyl-1-substituted-hex-1-en-3-ol derivatives |

| Organocuprates | 1,4-Conjugate Addition | 5,5-Dimethyl-3-substituted-hexan-2-one derivatives |

The carbonyl group itself offers another site for synthetic manipulation. Direct 1,2-addition of strong, non-basic nucleophiles like certain Grignard reagents or organolithium compounds can lead to the formation of tertiary allylic alcohols. These products can then serve as precursors for a variety of subsequent transformations, including rearrangements and further functionalization.

Development of New Organic Scaffolds and Heterocyclic Compounds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of diverse organic scaffolds, particularly heterocyclic compounds. Reactions involving dinucleophiles can lead to the formation of various ring systems.

For instance, reaction with hydrazine (B178648) derivatives could potentially yield pyrazoline or pyrazole (B372694) structures, depending on the reaction conditions and subsequent oxidation steps. Similarly, condensation with β-ketoesters or malononitrile (B47326) could pave the way for the synthesis of substituted cyclohexenone or dihydropyran derivatives through tandem Michael addition-intramolecular aldol (B89426) or related cyclization reactions. The steric hindrance around the enone system would likely play a crucial role in the diastereoselectivity of these cyclizations.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent | Potential Heterocyclic Product |

| Hydrazine | Pyrazoline/Pyrazole derivatives |

| Hydroxylamine | Isoxazoline/Isoxazole derivatives |

| Urea/Thiourea | Dihydropyrimidinone/thione derivatives |

| β-Ketoesters | Substituted cyclohexenone derivatives |

Precursor in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area that remains largely unexplored but holds significant promise. The presence of a polymerizable vinyl group suggests its potential as a monomer or co-monomer in radical polymerization processes.

However, the steric hindrance imparted by the α-methyl and β-isopropyl groups would likely result in a low ceiling temperature for polymerization, making the formation of high molecular weight homopolymers challenging. This steric bulk could, however, be advantageous in copolymerizations, where it could be used to introduce specific physical and chemical properties into the resulting polymer, such as increased thermal stability or altered solubility. The controlled radical polymerization of sterically hindered vinyl ketones, in general, is an active area of research, with techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization offering potential pathways to synthesize well-defined polymers.

Bio-Inspired Synthesis and Natural Product Analogues

The structural motif of an α,β-unsaturated ketone is prevalent in numerous natural products with diverse biological activities. While there are no widely known natural products containing the exact this compound skeleton, its use as a building block could enable the synthesis of analogues of naturally occurring compounds.

By employing this hindered enone, chemists can introduce a sterically demanding fragment into a target molecule, which can have a profound impact on its biological activity and metabolic stability. This approach is central to the field of medicinal chemistry, where the systematic modification of a lead compound's structure is used to optimize its therapeutic properties. The synthesis of analogues of bioactive molecules often involves the strategic use of versatile building blocks, a role for which this compound is theoretically well-suited.

Design of Targeted Chemical Intermediates for Specialized Applications

The derivatization of this compound can lead to a variety of specialized chemical intermediates. For example, selective reduction of the double bond would yield 2,5-dimethylhexan-3-one, a saturated ketone that can be further functionalized at the α-positions. Conversely, selective reduction of the ketone would provide 2,5-dimethylhex-1-en-3-ol (B14438842), an allylic alcohol that is a valuable precursor for a range of transformations, including epoxidation, cyclopropanation, and various substitution reactions.

The ability to selectively manipulate one of the two reactive sites on the molecule allows for the design of a diverse array of intermediates. These intermediates can then be employed in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, where specific substitution patterns and stereochemistries are often crucial for activity. The development of chemoselective reactions for such sterically hindered systems is a key area of ongoing research in synthetic organic chemistry.

Environmental Dynamics and Degradation Pathways of 2,5 Dimethylhex 1 En 3 One

Atmospheric Photochemistry and Oxidative Degradation

Once released into the atmosphere, 2,5-Dimethylhex-1-en-3-one is subject to degradation by atmospheric oxidants and photolytic processes. These reactions are crucial in determining its atmospheric lifetime and its potential to contribute to the formation of secondary air pollutants.

The primary daytime loss process for α,β-unsaturated ketones in the atmosphere is oxidation initiated by hydroxyl (OH) radicals. copernicus.org The reaction of OH radicals with compounds like this compound primarily involves the addition of the radical to the carbon-carbon double bond. researchgate.net This addition leads to the formation of a chemically activated adduct, which can then undergo further reactions.

The rate of reaction with OH radicals is a key parameter in determining the atmospheric lifetime of a volatile organic compound. For α,β-unsaturated ketones, these rate coefficients can be significant. For instance, studies on structurally similar compounds such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one have reported OH radical reaction rate coefficients of (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org Based on these values, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of hours.

The general mechanism for the OH-initiated oxidation of an α,β-unsaturated ketone in the presence of nitrogen oxides (NOx) proceeds as follows:

OH Radical Addition: The OH radical adds to one of the carbons of the C=C double bond, forming a radical intermediate.

O₂ Addition: Molecular oxygen (O₂) rapidly adds to the radical intermediate to form a peroxy radical (RO₂).

Reaction with NO: The peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or it can form an organic nitrate (B79036) (RONO₂). copernicus.org

Alkoxy Radical Decomposition: The alkoxy radical can then decompose, leading to the formation of smaller, more oxidized products. copernicus.org

Table 1: Experimentally Determined Rate Coefficients for the Reaction of OH Radicals with Various α,β-Unsaturated Ketones

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.org |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.org |

| 2-Cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ | nih.gov |

| 2-Methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ | nih.gov |

| 3-Methyl-2-cyclopenten-1-one | 4.4(±0.7) × 10⁻¹² | nih.gov |

This table is interactive. Click on the headers to sort the data.

The presence of a carbonyl group conjugated with a double bond in this compound suggests that it may undergo photolysis upon absorption of solar radiation. The photodimerization of α,β-unsaturated ketones is a known photochemical reaction that can occur. magadhmahilacollege.org However, for many α,β-unsaturated ketones, photolysis in the troposphere is considered to be a minor loss process compared to reaction with OH radicals. copernicus.orgcopernicus.org The efficiency of photolysis is dependent on the absorption cross-section of the molecule and the quantum yield for dissociation. For some ketones, photolysis can be a source of radicals in the upper troposphere. dp.la

Aquatic and Soil Environmental Fate

In aquatic and soil environments, the fate of this compound will be influenced by both abiotic and biotic processes.

As an α,β-unsaturated carbonyl compound, this compound is susceptible to nucleophilic attack at the β-carbon in a process known as conjugate addition. wikipedia.org While hydrolysis of the ketone functionality itself is not expected under typical environmental pH conditions, the double bond can react with nucleophiles. For instance, α,β-unsaturated carbonyl compounds have been shown to react with free chlorine in water treatment processes. acs.orgnih.gov The rate of such reactions is pH-dependent. While specific data on the hydrolysis of this compound is not available, the potential for abiotic transformations through conjugate addition exists.

The biodegradation of ketones is a known microbial process. Microorganisms can utilize ketones as a carbon and energy source, often initiating the degradation by oxidizing the ketone to an ester, which is then hydrolyzed. While specific studies on the microbial degradation of this compound are lacking, the general pathways for ketone and unsaturated hydrocarbon degradation can provide insights. The degradation of unsaturated fatty acids, for example, can proceed via β-oxidation. nih.gov It is plausible that microorganisms possess enzymatic machinery, such as monooxygenases, to attack the double bond or the carbonyl group of this compound, initiating its breakdown. The presence of methyl branching may influence the rate and pathway of biodegradation.

Identification and Fate of Environmental Transformation Products

The degradation of this compound will lead to the formation of various transformation products, the nature of which depends on the degradation pathway.

In the atmosphere, the OH-initiated oxidation of α,β-unsaturated ketones in the presence of NOx is known to produce a range of smaller, oxygenated compounds. For example, the oxidation of 4-methyl-3-penten-2-one yields products such as acetone (B3395972) and methylglyoxal. copernicus.org The oxidation of 3-hexene-2,5-dione has been shown to produce species like CH₃C(O)CH(OH)CHO. researchgate.net Therefore, it is anticipated that the atmospheric degradation of this compound would lead to the formation of smaller aldehydes, ketones, and potentially organic nitrates. These transformation products will themselves be subject to further atmospheric degradation or deposition.

In aquatic and soil environments, the products of abiotic and biotic degradation are likely to be more polar and less volatile than the parent compound. For example, if conjugate addition of water occurs across the double bond, a β-hydroxy ketone would be formed. Microbial degradation would likely lead to the cleavage of the carbon skeleton and eventual mineralization to carbon dioxide and water. The specific identity and fate of these transformation products would require further experimental investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.